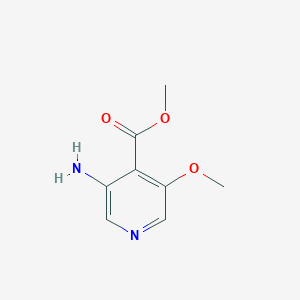![molecular formula C10H15NO B1282098 2-[(Propylamino)methyl]phenol CAS No. 84672-90-2](/img/structure/B1282098.png)
2-[(Propylamino)methyl]phenol
Vue d'ensemble
Description
2-[(Propylamino)methyl]phenol is an organic compound with the molecular formula C10H15NO. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Phenolic compounds, which this compound is a part of, are known to interact with various proteins and enzymes in the body .
Mode of Action
Phenolic compounds are known to interact with their targets through hydrogen bonding and other intermolecular forces . They can also undergo electrophilic aromatic substitution reactions .
Biochemical Pathways
Phenolic compounds, including 2-[(Propylamino)methyl]phenol, are secondary metabolites of plants and are formed via the shikimate/phenylpropanoid pathway or the malonate/acetate pathway . These pathways produce a wide range of phenolic compounds that play crucial roles in plant defense mechanisms .
Pharmacokinetics
The bioavailability and pharmacodynamic action of phenolic compounds are known to depend on various factors, including their interaction with transporter proteins, metabolic enzymes, gut microbiota, and host factors .
Result of Action
Phenolic compounds are known to have antioxidant properties and can neutralize free radicals, thereby preventing oxidative stress-related diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its reactivity . Additionally, the pH of the environment can influence the ionization and, therefore, the reactivity of phenolic compounds .
Safety and Hazards
Orientations Futures
Recently, zeolites have been widely used as one of the most promising catalysts in the heterogeneous catalytic ozonation process to degrade phenol and its derivatives because they provide a large specific surface area, high active site density, and excellent shape-selective properties as a catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[(Propylamino)methyl]phenol can be synthesized through a reaction between propylamine and salicylaldehyde. The reaction typically occurs in methanol at temperatures ranging from 0 to 20°C over a period of 3.5 hours. Sodium tetrahydroborate is then added to the reaction mixture to reduce the intermediate product, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of methanol as a solvent and sodium tetrahydroborate as a reducing agent are common practices in industrial organic synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Propylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to form quinones.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group in phenols makes them highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound of 2-[(Propylamino)methyl]phenol, known for its antiseptic properties.
2-Aminomethylphenol: Similar structure but with an amino group instead of a propylamino group.
4-Propylphenol: Contains a propyl group attached to the aromatic ring but lacks the amino group.
Uniqueness
This compound is unique due to the presence of both a propylamino group and a hydroxyl group on the aromatic ring. This combination of functional groups imparts specific chemical reactivity and potential biological activities that are distinct from other phenolic compounds .
Propriétés
IUPAC Name |
2-(propylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-7-11-8-9-5-3-4-6-10(9)12/h3-6,11-12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHMTAQXBQRVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514571 | |
| Record name | 2-[(Propylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84672-90-2 | |
| Record name | 2-[(Propylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chemical structure of 2-[(Propylamino)methyl]phenol in its potential use as a malaria treatment?
A1: The provided abstract from Semantic Scholar [] lists this compound as one of several aminoalkylphenol compounds being investigated for their antimalarial activity. While the exact mechanism of action is not detailed in the abstract, the structure suggests these compounds may target parasite-specific pathways. The presence of various substituted aminoalkyl groups, including the propylamino group in this compound, likely influences the binding affinity to the biological target and thus the overall efficacy. Further research is needed to fully elucidate the structure-activity relationship and the precise mechanism through which this compound exerts its antimalarial effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
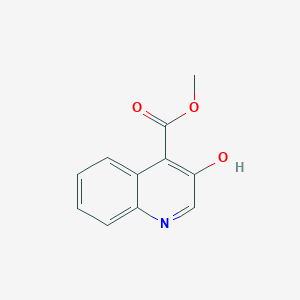
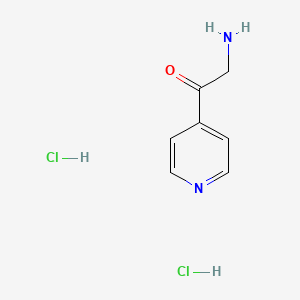

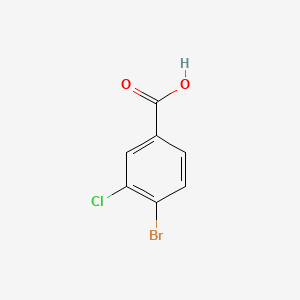




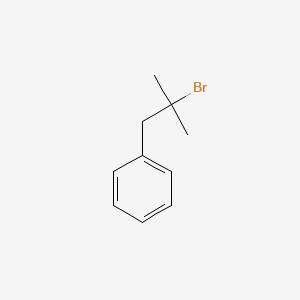
amine](/img/structure/B1282038.png)

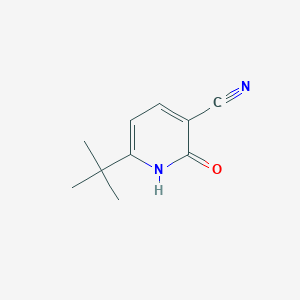
![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)
